2-(5-Bromothiophene-2-sulfonamido)benzoic acid

Structural Biology Medicinal Chemistry Crystallography

2-(5-Bromothiophene-2-sulfonamido)benzoic acid (CAS 326916-72-7) is a halogenated thiophene sulfonamide derivative with a benzoic acid moiety. Its molecular formula is C11H8BrNO4S2, with a molecular weight of 362.21 g/mol.

Molecular Formula C11H8BrNO4S2
Molecular Weight 362.21
CAS No. 326916-72-7
Cat. No. B2743327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiophene-2-sulfonamido)benzoic acid
CAS326916-72-7
Molecular FormulaC11H8BrNO4S2
Molecular Weight362.21
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C11H8BrNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15)
InChIKeyMDMGOJKOFGQUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromothiophene-2-sulfonamido)benzoic acid (CAS 326916-72-7): Sulfonamide Chemical Procurement and Structural Identity


2-(5-Bromothiophene-2-sulfonamido)benzoic acid (CAS 326916-72-7) is a halogenated thiophene sulfonamide derivative with a benzoic acid moiety. Its molecular formula is C11H8BrNO4S2, with a molecular weight of 362.21 g/mol [1]. The compound is characterized by a 5-bromothiophene ring linked via a sulfonamide bridge to an ortho-substituted benzoic acid group. Single-crystal X-ray diffraction analysis confirms its solid-state structure, revealing strong intermolecular O—H⋯O hydrogen bonding that links molecules into centrosymmetric dimers [2]. This structural configuration distinguishes it from its para-substituted isomer and other thiophene sulfonamide analogs, which may exhibit different physicochemical properties and binding affinities.

Why 2-(5-Bromothiophene-2-sulfonamido)benzoic acid (CAS 326916-72-7) Cannot Be Replaced by Generic Analogs


Direct substitution of 2-(5-bromothiophene-2-sulfonamido)benzoic acid with a seemingly similar analog, such as its para-isomer (CAS 327081-37-8) or the parent 5-bromothiophene-2-sulfonamide (CAS 53595-65-6), is not scientifically valid without re-optimization. The ortho-substitution pattern of the benzoic acid group introduces distinct steric and electronic properties compared to the para-isomer, which can alter molecular geometry, hydrogen-bonding networks, and, consequently, target binding affinity [1]. Furthermore, the presence of the free carboxylic acid group in the target compound provides a key functional handle for further derivatization and influences solubility and ionization state, a feature absent in simpler sulfonamides like Tasisulam (which contains an acyl sulfonamide). The quantitative evidence below demonstrates that even minor structural modifications lead to significant differences in biological activity and material properties, underscoring the necessity of using the specific compound for reproducible research.

Quantitative Differentiation of 2-(5-Bromothiophene-2-sulfonamido)benzoic acid (CAS 326916-72-7) from Closest Analogs


Ortho- vs. Para-Isomer: Structural Divergence Confirmed by Crystallography

The target compound (ortho-isomer) exhibits a distinct crystal packing and hydrogen-bonding motif compared to its para-isomer analog. The ortho-substitution forces the benzoic acid group into a different conformation, leading to the formation of centrosymmetric dimers via strong O—H⋯O interactions [1]. This specific solid-state arrangement is absent in the para-isomer, as confirmed by the lack of an equivalent crystal structure report in the Cambridge Structural Database. This structural divergence can translate to differences in solubility, dissolution rate, and ultimately, the compound's behavior in biological assays or material science applications.

Structural Biology Medicinal Chemistry Crystallography

Target Engagement: Ortho-Substitution Enables a Unique HCV NS5B Polymerase Binding Pose

A close analog of the target compound, 2-{[(5-bromothiophen-2-yl)sulfonyl]amino}-4-chlorobenzoic acid, has been co-crystallized with HCV NS5B polymerase (PDB ID: 4J06), revealing a specific binding pose within the enzyme's active site [1]. The ortho-substituted benzoic acid moiety is crucial for this interaction, as it positions the carboxylate group for favorable electrostatic and hydrogen-bonding contacts. The target compound, lacking the 4-chloro substituent, offers a distinct physicochemical profile while retaining the core ortho-substituted benzoic acid motif. This structural class has demonstrated potent inhibition of HCV replication in vitro, with IC50 values in the sub-micromolar range for related ortho-substituted analogs [2].

Antiviral Research Hepatitis C Virus Structural Biology

Crystallographic Quality Metrics: High Structural Resolution for Reliable Modeling

The target compound's crystal structure has been determined with high precision, as evidenced by a low R factor of 0.031 and a data-to-parameter ratio of 12.8 [1]. These metrics indicate a high-quality structural model with minimal disorder, which is essential for accurate computational modeling, such as molecular docking or quantum mechanical calculations. In contrast, many related sulfonamide derivatives lack publicly available, high-resolution crystal structures, introducing uncertainty in structure-based drug design efforts.

Computational Chemistry Structure-Based Drug Design Crystallography

Validated Research Applications for 2-(5-Bromothiophene-2-sulfonamido)benzoic acid (CAS 326916-72-7) Procurement


Scaffold for Structure-Based Design of HCV NS5B Polymerase Inhibitors

Based on the co-crystal structure of its close 4-chloro analog (PDB 4J06) [1], 2-(5-bromothiophene-2-sulfonamido)benzoic acid serves as a validated starting point for designing novel Hepatitis C virus (HCV) NS5B polymerase inhibitors. Researchers can use the target compound's high-resolution crystal structure [2] for molecular docking studies and to guide the synthesis of focused libraries aimed at optimizing potency and selectivity against this validated antiviral target.

Crystallography-Guided Optimization of Sulfonamide-Based Leads

The availability of a high-quality crystal structure (R factor = 0.031) for 2-(5-bromothiophene-2-sulfonamido)benzoic acid [2] provides a reliable starting geometry for computational chemistry workflows. This is particularly valuable for lead optimization campaigns where accurate structural input is required for free energy perturbation (FEP) calculations, pharmacophore modeling, or quantum mechanical (QM) studies to predict the effects of chemical modifications on target binding.

Synthesis of Ortho-Substituted Benzoic Acid Derivatives for SAR Studies

The ortho-substitution pattern of the benzoic acid group in 2-(5-bromothiophene-2-sulfonamido)benzoic acid provides a distinct conformational constraint compared to its para-isomer [2]. This makes the compound an essential building block for structure-activity relationship (SAR) studies investigating the effect of positional isomerism on biological activity, particularly in the context of sulfonamide-based enzyme inhibitors or receptor ligands.

Investigating the Role of Free Carboxylic Acid in Sulfonamide Pharmacophores

Unlike the clinically investigated agent Tasisulam (LY573636), which features an acyl sulfonamide moiety, 2-(5-bromothiophene-2-sulfonamido)benzoic acid possesses a free carboxylic acid group [2]. This functional group difference is critical for studying the impact of ionization state and hydrogen-bonding capacity on target engagement, solubility, and membrane permeability. The compound serves as a key comparator in medicinal chemistry programs seeking to balance potency with favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromothiophene-2-sulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.